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Compound of Interest

Compound Name: Aglain C

Cat. No.: B15594856

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aglain C is a member of the rocaglamide (or flavagline) family of complex natural products
isolated from plants of the Aglaia genus.[1][2] Rocaglamides have garnered significant interest
in the scientific community due to their potent and diverse biological activities, including
anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The unique
cyclopenta[b]benzofuran core structure of these compounds is responsible for their biological
efficacy. Given the therapeutic potential of Aglain C and its analogues, robust and sensitive
analytical methods are imperative for their detection, characterization, and quantification in
various biological and pharmaceutical matrices. This application note provides a detailed
protocol for the analysis of Aglain C using Liquid Chromatography coupled with Tandem Mass
Spectrometry (LC-MS/MS), a powerful technigue for the selective and sensitive quantification
of small molecules.

Chemical Information for Aglain C:
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Property Value
Molecular Formula C36H42N208
Molecular Weight 630.7 g/mol

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-
dihydroxy-3,5-dimethoxy-9-(4-

IUPAC Name methoxyphenyl)-10-phenyl-8-
oxatricyclo[7.2.1.02,7]dodec-2(7),3,5-triene-11-
carbonyl]pyrrolidin-2-yl]-2-methylbutanamide

Experimental Protocols
Sample Preparation from Aglaia Plant Material

This protocol outlines the extraction of Aglain C from dried and powdered plant material.

Materials:

Dried and powdered Aglaia plant material (leaves, twigs, or bark)
e Methanol (HPLC grade)

¢ Dichloromethane (HPLC grade)

e Solid Phase Extraction (SPE) C18 cartridges

e \Vortex mixer

e Centrifuge

» Rotary evaporator

o Syringe filters (0.22 um, PTFE)

Procedure:

e Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15594856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Add 100 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
e Macerate the mixture at room temperature for 24 hours with occasional shaking.
 Filter the extract through Whatman No. 1 filter paper.

o Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield
the crude extract.

» For purification, subject the crude extract to Solid Phase Extraction (SPE). a. Condition a
C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Dissolve
100 mg of the crude extract in 1 mL of methanol and load it onto the conditioned cartridge. c.
Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities. d. Elute
the fraction containing Aglain C with 10 mL of 80% aqueous methanol.

o Evaporate the eluate to dryness under a gentle stream of nitrogen.
¢ Reconstitute the dried residue in 1 mL of methanol for LC-MS/MS analysis.

« Filter the final solution through a 0.22 um PTFE syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS) Analysis

Instrumentation:
¢ High-Performance Liquid Chromatography (HPLC) system
o Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:
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Parameter

Value

Column

C18 reverse-phase column (e.g., 2.1 x 100 mm,
1.8 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

0-1 min: 30% B, 1-10 min: 30-95% B, 10-12

Gradient ) .
min: 95% B, 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5puL
MS/MS Parameters:
Parameter Value

lonization Mode

Positive Electrospray lonization (ESI+)

Capillary Voltage 3.5kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Scan Mode

Multiple Reaction Monitoring (MRM)

MRM Transitions for Aglain C:
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Collision Energy

Precursor lon (m/z)  Product lon (m/z) (eV) Dwell Time (ms)
e

631.3 [M+H]* 313.1 25 100

631.3 [M+H]* 300.1 35 100

Note: The specific MRM transitions and collision energies should be optimized for the
instrument in use. The product ions at m/z 313 and 300 are characteristic fragments of the
rocaglamide core structure.[2]

Data Presentation
Quantitative Analysis of Aglain C

A calibration curve was generated by serial dilution of a pure Aglain C standard in methanol.
The peak area of the MRM transition 631.3 > 313.1 was used for quantification.

Concentration (ng/mL) Peak Area (Arbitrary Units)
1 1,520

5 7,890

10 15,500

25 38,200

50 76,500

100 151,000

250 378,000

500 752,000

Linearity: R?2 > 0.99 Lower Limit of Quantification (LLOQ): 1 ng/mL

Visualizations
Experimental Workflow
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Sample Preparation LC-MS/MS Analysis

Solvent Extraction
(DCM:MeOH)

LC Separation
(C18 Column)

Click to download full resolution via product page

Caption: Workflow for the extraction and LC-MS/MS analysis of Aglain C.

Proposed Fragmentation Pathway of Aglain C

Aglain C [M+H]*
m/z = 631.3

Collision-Induced Dissociation (CID)\CID

Characteristic Fragment

Fragment 1 Fragment 2

m/z = 313.1 m/z = 300.1

Structural Information

Cleavage of the amide bond and subsequent rearrangements
within the rocaglamide core lead to these characteristic ions.

Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation of the Aglain C parent ion.

Conclusion

This application note provides a comprehensive and robust methodology for the sensitive and
selective analysis of Aglain C using LC-MS/MS. The detailed protocols for sample preparation
and instrumental analysis, coupled with the presented quantitative data, offer a solid foundation
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for researchers in natural product chemistry, pharmacology, and drug development. The
characteristic fragmentation pattern of the rocaglamide core allows for confident identification
and quantification, which is crucial for further investigation into the promising biological
activities of Aglain C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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